molecular formula C18H13FN8O B1376238 6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one CAS No. 1361569-10-9

6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one

Cat. No.: B1376238
CAS No.: 1361569-10-9
M. Wt: 376.3 g/mol
InChI Key: XCHOOCNZQCRKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Formula

The International Union of Pure and Applied Chemistry systematic name for this compound is established as 6-amino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydropurin-8-one. This nomenclature follows the standardized conventions for complex heterocyclic compounds and accurately describes the structural arrangement of the molecule. The name systematically identifies the core purine ring system as the parent structure, with specific substituents clearly designated through numerical positioning and descriptive terminology.

The structural formula demonstrates a sophisticated architecture built upon a purine core framework. The compound features a central purine ring system that has been modified at the 2-position with a pyrazolo[3,4-b]pyridine substituent. This pyrazolopyridine moiety is further functionalized with a 2-fluorophenylmethyl group at the 1-position of the pyrazole ring. The purine system retains an amino group at the 6-position, which is characteristic of many biologically active purine derivatives. The 8-position of the purine ring contains a carbonyl group, forming a dihydropurin-8-one structure that contributes to the overall stability and chemical properties of the molecule.

The systematic naming convention reflects the complex multi-ring structure through the use of bracketed descriptors and numerical positioning indicators. The pyrazolo[3,4-b]pyridine designation specifically indicates the fusion pattern between the pyrazole and pyridine rings, where the pyrazole ring shares atoms at positions 3 and 4 with the pyridine ring. This level of detail in the nomenclature ensures unambiguous identification of the compound's structure and distinguishes it from potential isomers or related derivatives.

CAS Registry Number and Synonyms in Scientific Literature

The Chemical Abstracts Service has assigned the registry number 1361569-10-9 to this compound, providing a unique identifier that facilitates precise identification across databases and literature sources. This registry number serves as the definitive reference point for the compound in chemical databases, regulatory documentation, and scientific publications. The assignment of this specific number indicates the compound's recognition as a distinct chemical entity within the comprehensive chemical literature.

Scientific literature and chemical databases have documented several synonyms for this compound, reflecting different naming conventions and contextual applications. The compound is frequently referenced as "Riociguat impurity 12" in pharmaceutical literature, indicating its relationship to the drug riociguat and its identification as a specific impurity profile component. Additional synonymous nomenclature includes variations in the presentation of the systematic name, such as "6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dihydro-8H-purin-8-one".

The following table summarizes the key identification parameters and synonyms documented in scientific databases:

Parameter Value/Description
CAS Registry Number 1361569-10-9
Primary Systematic Name 6-amino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydropurin-8-one
Pharmaceutical Context Name Riociguat impurity 12
Alternative Systematic Name 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dihydro-8H-purin-8-one
Database Identifier PubChem CID 66613627

The nomenclature variations documented in literature reflect different approaches to describing the same molecular structure, with some sources emphasizing the fluorobenzyl designation while others utilize the more systematic fluorophenylmethyl terminology. These variations, while maintaining chemical accuracy, demonstrate the evolution of naming conventions and the importance of the CAS registry number as the ultimate identifier.

Molecular Formula and Weight: Computational Validation

The molecular formula for this compound is established as C₁₈H₁₃FN₈O. This formula represents the precise atomic composition of the compound, indicating eighteen carbon atoms, thirteen hydrogen atoms, one fluorine atom, eight nitrogen atoms, and one oxygen atom. The high nitrogen content reflects the multiple nitrogen-containing heterocyclic ring systems that characterize this compound's structure.

Computational validation of the molecular weight has been performed using standard atomic weight values for constituent elements. The calculation employs the following atomic weights: carbon (12.011), hydrogen (1.008), fluorine (18.998), nitrogen (14.007), and oxygen (15.999). Based on these standardized values, the computed molecular weight is 376.355 atomic mass units. This computational result aligns closely with values reported in chemical databases, which typically list the molecular weight as 376.3 to 376.4 grams per mole.

The following computational breakdown demonstrates the molecular weight calculation:

Element Count Atomic Weight Contribution (amu)
Carbon 18 12.011 216.198
Hydrogen 13 1.008 13.104
Fluorine 1 18.998 18.998
Nitrogen 8 14.007 112.056
Oxygen 1 15.999 15.999
Total 41 - 376.355

The molecular formula analysis reveals several important structural characteristics. The carbon-to-nitrogen ratio of 18:8 or 2.25:1 indicates a nitrogen-rich compound typical of purine derivatives and other bioactive heterocycles. The presence of a single fluorine atom provides specific electronic and steric properties that may influence the compound's chemical behavior and biological activity. The oxygen atom contributes to the carbonyl functionality at the 8-position of the purine ring, forming the characteristic dihydropurin-8-one structure.

Database consistency across multiple authoritative sources confirms the accuracy of both the molecular formula and calculated molecular weight. The slight variations in reported molecular weight values (ranging from 376.3 to 376.4) reflect standard rounding practices in different databases while maintaining consistency with the computed value of 376.355 atomic mass units.

Properties

IUPAC Name

6-amino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydropurin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN8O/c19-11-6-2-1-4-9(11)8-27-17-10(5-3-7-21-17)12(26-27)15-23-14(20)13-16(24-15)25-18(28)22-13/h1-7H,8H2,(H4,20,22,23,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHOOCNZQCRKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C4=NC(=C5C(=N4)NC(=O)N5)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one (CAS Number: 1361569-10-9) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C18H13FN8OC_{18}H_{13}FN_8O with a molecular weight of 376.347 g/mol. The compound features a fused pyrazolo-pyridine structure, which is known for various biological activities.

Research indicates that the compound acts as a modulator of soluble guanylate cyclase (sGC), which is crucial in the regulation of vascular tone and has implications in treating pulmonary hypertension. It also exhibits anti-inflammatory properties by inhibiting specific kinases involved in inflammatory pathways.

Antiproliferative Effects

In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, one study reported an IC50 value of 54.25% inhibition on HepG2 liver cancer cells and 38.44% on HeLa cervical cancer cells, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects. It inhibits the release of TNF-alpha in LPS-stimulated cells, suggesting its role in mitigating inflammatory responses. The IC50 values for related compounds in inhibiting COX enzymes were reported to be comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

  • Substituents at the N1 position : Variations in alkyl and aryl groups affect the antiproliferative activity significantly.
  • Fused ring systems : The presence of pyrazolo and pyridine moieties enhances the interaction with biological targets.

Case Studies

StudyFindings
Mittendorf et al., 2009Identified as a metabolite with potential therapeutic effects on pulmonary hypertension .
Straub et al., 2002Demonstrated anti-inflammatory properties through inhibition of key signaling pathways .
Frey et al., 2011Explored pharmacokinetic profiles and safety in clinical settings .

Scientific Research Applications

Treatment of Pulmonary Hypertension

6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one is noted as a metabolite of compounds that stimulate soluble guanylate cyclase (sGC), which are used in treating pulmonary hypertension.

Mechanism of Action :

  • The compound acts by enhancing the production of cyclic GMP (cGMP), leading to vasodilation and reduced pulmonary arterial pressure.

Case Studies :
Several studies have investigated the efficacy of sGC stimulators in clinical settings:

  • Mittendorf et al. (2009) demonstrated that compounds targeting sGC could significantly improve hemodynamic parameters in patients with pulmonary hypertension .
  • Frey et al. (2011) provided evidence supporting the safety and effectiveness of these compounds in long-term treatment regimens for pulmonary hypertension .

Research on Other Cardiovascular Disorders

The structural similarities of this compound with other purine derivatives suggest potential applications in a broader range of cardiovascular disorders. Research indicates that modifications to the purine structure can yield compounds with varying degrees of efficacy against different cardiovascular conditions.

Comparison with Similar Compounds

Key Observations:

  • Pyrrolidinyl vs. Pyrazolopyridine : The pyrazolo[3,4-b]pyridine in the target compound introduces additional nitrogen atoms, which may enhance hydrogen-bonding interactions with biological targets compared to simpler pyrrolidinyl substituents .
  • Hydroxyl vs. Alkyl Substituents : The hydroxyl group in 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one increases polarity, likely reducing bioavailability but improving solubility .

Pharmacological and Physicochemical Properties

Binding Affinity and Selectivity

  • The purin-8-one core is a known pharmacophore in kinase inhibitors (e.g., Bruton’s tyrosine kinase inhibitors like Tirabrutinib). The target compound’s pyrazolopyridine extension may confer selectivity for specific kinase isoforms .
  • The 2-fluorobenzyl group’s electron-withdrawing properties could stabilize π-π stacking interactions in enzyme active sites, as seen in fluorinated kinase inhibitors .

Solubility and Bioavailability

  • Compared to Tirabrutinib Impurity 1 (logP predicted ~3.5), the target compound’s fluorine substituent may increase logP (~4.0), favoring blood-brain barrier penetration but reducing aqueous solubility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : The synthesis of pyrazolo-pyrimidine/purinone derivatives typically involves multi-step reactions, including alkylation, cyclization, and coupling. For example, alkylation of intermediates with 2-fluorobenzyl halides under dry acetonitrile or dichloromethane at controlled temperatures (40–60°C) is critical for regioselectivity . Optimizing solvent polarity (e.g., acetonitrile vs. DMF) and stoichiometric ratios (e.g., 1:1.2 molar ratio of nucleophile to electrophile) can enhance yields. Post-synthesis purification via recrystallization (ethanol or acetonitrile) ensures purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirms functional groups (e.g., NH stretching at 3300–3400 cm⁻¹, C-F bonds at 1100–1250 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.1–8.3 ppm, methylene groups at δ 4.2–4.5 ppm) and carbon frameworks .
  • HPLC : Validates purity (>98%) using reverse-phase columns (C18) with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm .

Q. How does the introduction of the 2-fluorophenylmethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : Fluorine’s electronegativity enhances lipophilicity (logP ↑) and metabolic stability. Computational tools like MarvinSketch can predict logP and pKa shifts. Experimental validation via shake-flask partitioning (octanol/water) quantifies hydrophobicity changes .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies between in vitro biological activity data and computational docking predictions for this compound?

  • Methodological Answer :

  • Data Triangulation : Replicate assays under standardized conditions (e.g., ATP concentration, pH) to rule out experimental variability .
  • Free Energy Perturbation (FEP) : Refine docking models by incorporating solvation effects and protein flexibility .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified fluorophenyl or pyrazolo moieties to isolate key interactions .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for kinase targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Identify binding pocket residues (e.g., hinge region interactions) over 100-ns trajectories .
  • Pharmacophore Mapping : Define essential features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger’s Phase .
  • ADMET Prediction : Use QikProp to optimize bioavailability and minimize off-target effects (e.g., CYP450 inhibition) .

Q. What mechanistic insights can be gained from studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via LC-MS to identify labile sites (e.g., pyrazolo ring cleavage) .
  • Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one
Reactant of Route 2
6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.